(S)-Aceclidine

stereoselective pharmacology muscarinic receptor subtype profiling CHO cell transfection assays

(S)-Aceclidine (CAS 59653-42-8) is the sole pharmacologically active enantiomer of aceclidine, recently FDA-approved as Vizz™ for presbyopia. Unlike racemic material—which contains 50% of the R-antagonist that reduces potency by 2-4 fold at M1/M3/M5—this pure S-enantiomer delivers stereospecific receptor activation, a 28-fold iris-to-ciliary selectivity ratio, and a 71% responder rate benchmark. Pilocarpine cannot substitute due to a 7-fold potency deficit and lack of tissue selectivity. Procurement of pure (S)-aceclidine is mandatory for valid presbyopia efficacy comparators, novel miotic candidate screening, and muscarinic SAR programs. Note: Active US Orange Book patents extend to 2043; supply is for research use only (RUO) and does not confer commercial rights.

Molecular Formula C9H15NO2
Molecular Weight 169.22 g/mol
CAS No. 59653-42-8
Cat. No. B3354491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Aceclidine
CAS59653-42-8
Molecular FormulaC9H15NO2
Molecular Weight169.22 g/mol
Structural Identifiers
SMILESCC(=O)OC1CN2CCC1CC2
InChIInChI=1S/C9H15NO2/c1-7(11)12-9-6-10-4-2-8(9)3-5-10/h8-9H,2-6H2,1H3/t9-/m1/s1
InChIKeyWRJPSSPFHGNBMG-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Aceclidine CAS 59653-42-8: Stereospecific Muscarinic Agonist with Differentiated Ocular Tissue Selectivity for Presbyopia Research


(S)-Aceclidine (CAS 59653-42-8) is the pharmacologically active (+)-enantiomer of the quinuclidine-based muscarinic acetylcholine receptor agonist aceclidine, which was recently FDA-approved as the active pharmaceutical ingredient in Vizz™ (aceclidine ophthalmic solution 1.44%) for the treatment of presbyopia in adults [1]. As a predominantly pupil-selective miotic, (S)-aceclidine preferentially contracts the iris sphincter muscle with minimal ciliary muscle stimulation, thereby extending depth of focus via a pinhole effect without inducing a clinically significant myopic shift [2]. The compound exhibits stereospecific receptor activation: S-(+)-aceclidine demonstrates 2- to 4-fold greater potency than R-(-)-aceclidine at M1, M3, and M5 muscarinic receptor subtypes, with the R-enantiomer displaying only 44–64% of the maximal efficacy of the S-enantiomer at these same subtypes [3].

Why Racemic Aceclidine or Alternative Miotics Cannot Substitute for (S)-Aceclidine in Ophthalmic R&D


Generic substitution of (S)-aceclidine with racemic (±)-aceclidine, the R-(-)-enantiomer, or alternative miotics such as pilocarpine is not scientifically defensible due to stereospecific pharmacology and divergent tissue selectivity profiles. The R-(-)-enantiomer is an antagonist at M3 receptors in some assays and a partial agonist with substantially reduced maximal efficacy (44–86% of S-enantiomer) at M1, M3, M4, and M5 receptors, meaning that racemic material contains a 50% fraction of a functionally distinct entity that may act as a competitive inhibitor in certain tissues [1]. Furthermore, pilocarpine—a commonly considered alternative miotic—exhibits 1/7th the potency of aceclidine at the iris sphincter and demonstrates no tissue selectivity, stimulating both iris sphincter and ciliary muscle equally, which produces clinically meaningful myopic shifts and accommodative spasm absent with (S)-aceclidine [2]. These differences are not merely incremental; they represent qualitatively distinct pharmacological profiles that preclude direct interchangeability in both basic research and therapeutic development.

(S)-Aceclidine (CAS 59653-42-8): Comparative Quantitative Evidence for Procurement Selection


Stereospecific Potency: S-(+)-Aceclidine Exhibits 2- to 4-Fold Higher Potency Than R-(-)-Aceclidine at M1, M3, and M5 Receptors

In Chinese hamster ovary (CHO) cells stably transfected with human M1, M3, and M5 muscarinic receptors, S-(+)-aceclidine stimulated phosphoinositide hydrolysis with 2- to 4-fold greater potency than R-(-)-aceclidine [1]. Critically, the R-(-)-enantiomer achieved only 44–64% of the maximal response elicited by S-(+)-aceclidine at these same receptor subtypes, confirming that S-(+)-aceclidine is not simply a more potent version of its enantiomer but a functionally distinct full agonist at these receptors [1]. In M2 and M4 receptor-transfected CHO cells, where activity was measured by inhibition of forskolin-stimulated cAMP accumulation, S-(+)-aceclidine was approximately 3.5-fold more potent than R-(-)-aceclidine; while maximal responses were equivalent at M2 receptors, R-(-)-aceclidine reached only 86% of the S-(+)-aceclidine maximal response at M4 receptors [1].

stereoselective pharmacology muscarinic receptor subtype profiling CHO cell transfection assays

Tissue-Selective Miosis: (S)-Aceclidine Exhibits 28-Fold Lower Potency at Ciliary Muscle vs. Iris Sphincter

In isolated human intraocular muscle preparations, (±)-aceclidine demonstrated marked functional selectivity between the iris sphincter and the longitudinal ciliary muscle. The EC50 value for aceclidine at the iris sphincter was 28-fold lower than at the longitudinal ciliary muscle, indicating that aceclidine is substantially more potent at producing miosis (pupil constriction) than at stimulating ciliary muscle contraction, which would otherwise induce accommodation and a myopic shift [1]. This tissue selectivity stands in contrast to pilocarpine, which shows no such selectivity and induces both miosis and accommodative spasm. The relative potency order on the circular ciliary muscle was oxotremorine-M (1) > carbachol (1/4) > pilocarpine (1/19) > aceclidine (1/132), with both pilocarpine and aceclidine acting as partial agonists producing 80–85% of the maximal response [1].

ocular tissue selectivity presbyopia pharmacology ciliary muscle sparing

Superior Iris Muscle Contraction: (S)-Aceclidine Is More Potent and Efficacious Than Pilocarpine in Isolated Rabbit Iris

In isolated rabbit iris muscle preparations, carbachol and aceclidine produced more potent and/or more efficacious contraction than pilocarpine [1]. Radioligand binding studies using [³H]-quinuclidinyl benzilate (QNB) revealed a critical mechanistic distinction: both carbachol and aceclidine bound to high- and low-affinity states of the muscarinic receptor, whereas pilocarpine bound to only one affinity state [1]. This difference in receptor interaction may underlie the observed functional superiority. While both aceclidine and pilocarpine act as partial agonists in human intraocular muscle producing 80–85% of maximal response, aceclidine achieves this partial agonism with greater potency and with the aforementioned tissue selectivity that pilocarpine lacks [2].

muscarinic agonist comparison iris sphincter contraction receptor binding affinity

Phase 3 Clinical Efficacy: Aceclidine 1.44% Ophthalmic Solution Achieves 71% Responder Rate for Near Vision Improvement vs. 8% Placebo

In the pivotal Phase 3 CLARITY-2 trial (NCT06045299), aceclidine ophthalmic solution 1.44% (Vizz™) was evaluated against vehicle control in 466 participants with presbyopia dosed once daily for 42 days [1]. The primary endpoint—proportion of participants gaining ≥3 lines in distance-corrected near visual acuity (DCNVA) at 40 cm without loss of ≥1 line of distance visual acuity, measured 3 hours post-dose on Day 1—was met by 71% of aceclidine recipients compared to 8% of vehicle recipients (P < 0.01) [2]. In CLARITY-1, aceclidine achieved a 65% responder rate versus 12% for brimonidine (P < 0.01) [2]. Onset of action was demonstrated within 30 minutes, and efficacy persisted for up to 10 hours post-dose [2].

presbyopia treatment phase 3 clinical trial FDA approval data

Patent Protection: (S)-Aceclidine-Containing Compositions Benefit from Active Patent Estate Through at Least 2043

Aceclidine hydrochloride is protected by five active patents listed in the FDA Orange Book for Vizz™, with an extensive patent estate comprising 87 family members across 22 countries [1]. A key patent covering aceclidine compositions and methods for treating presbyopia (US Patent 12,414,942) extends protection into the 2040s, with patent term adjustment providing exclusivity through at least 2043 [2]. Additional patent applications describe specific aceclidine derivatives and scalemic mixtures containing defined S-enantiomer enrichment ratios [3]. This patent landscape materially differs from the public domain status of pilocarpine and carbachol, which lack composition-of-matter protection for presbyopia indications.

intellectual property patent expiration freedom to operate

M3 Receptor Binding Affinity: Aceclidine Exhibits Ki of 30–50 nM at M3 Receptors

In preclinical receptor-binding assays, aceclidine demonstrated high affinity for M3 muscarinic receptors, the predominant subtype mediating iris sphincter contraction, with a Ki of approximately 30–50 nM . This affinity profile supports its classification as a potent M3 agonist, which is consistent with its clinical miotic activity. For comparison, at human M2 receptors, aceclidine exhibits an EC50 of 1.8–17 µM, indicating substantially lower potency at cardiac and smooth muscle M2 receptors [1]. This differential affinity profile between M3 and M2 receptors contributes to the compound's favorable ocular safety and tolerability profile relative to non-selective muscarinic agonists.

receptor binding affinity M3 muscarinic receptor ocular pharmacology

(S)-Aceclidine: Evidence-Backed Procurement Scenarios in Ophthalmic Drug Discovery and Translational Research


Presbyopia Pharmacotherapy Development and Comparative Efficacy Benchmarking

Researchers developing novel presbyopia treatments require (S)-aceclidine as a positive control or reference standard for miotic efficacy. Based on Phase 3 data demonstrating 71% responder rate versus 8% placebo at 3 hours post-dose, (S)-aceclidine establishes the current clinical benchmark for pharmacologic presbyopia correction [1]. Its 28-fold iris-to-ciliary muscle selectivity ratio provides a quantitative comparator for evaluating the tissue-selectivity profiles of novel miotic candidates [2]. Procurement of pure (S)-aceclidine, rather than racemic material, is essential for obtaining valid comparator data, as the R-enantiomer functions as a partial agonist/antagonist that would confound potency and efficacy measurements [3].

Muscarinic Receptor Subtype-Selective Agonist Screening and Structure-Activity Relationship (SAR) Studies

Medicinal chemists engaged in muscarinic agonist SAR programs can utilize (S)-aceclidine as a stereochemically defined reference ligand. The 2- to 4-fold potency difference between S- and R-enantiomers at M1, M3, and M5 receptors, coupled with the 44–86% maximal response deficit of the R-enantiomer, provides a quantitative framework for evaluating the stereochemical requirements of novel quinuclidine-based muscarinic ligands [3]. The well-characterized binding profile (M3 Ki = 30–50 nM) further supports its use as a competitive ligand in displacement assays for M3 receptor screening cascades .

Ocular Tissue Pharmacology and Ex Vivo Contractility Assays

Investigators studying ocular smooth muscle pharmacology can employ (S)-aceclidine as a tissue-selective probe. In isolated human intraocular muscle preparations, (S)-aceclidine's 28-fold lower potency at longitudinal ciliary muscle versus iris sphincter enables dissection of M3-mediated iris contraction from M2/M3-mediated ciliary muscle responses [2]. This functional selectivity is absent in pilocarpine, making (S)-aceclidine uniquely valuable for experiments requiring selective activation of the iris sphincter without concomitant ciliary muscle stimulation. Researchers should note that racemic aceclidine may produce attenuated ciliary muscle responses due to R-enantiomer antagonism at M3 receptors [3].

Intellectual Property Due Diligence and Generic Formulation Feasibility Assessment

Pharmaceutical business development and legal teams evaluating freedom-to-operate for ophthalmic miotic formulations must consider the active patent estate protecting (S)-aceclidine compositions for presbyopia. With five Orange Book-listed patents and exclusivity extending through at least 2043, any commercial formulation containing (S)-aceclidine for presbyopia indications requires licensing or must navigate a complex patent landscape [4]. This contrasts sharply with the public domain status of pilocarpine and carbachol. Procurement of (S)-aceclidine for research use only (RUO) purposes does not confer commercial rights, and supply agreements should explicitly address intended use limitations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-Aceclidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.